molecular formula C13H21N3O2S B4713587 N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B4713587
M. Wt: 283.39 g/mol
InChI Key: IWMUWWNBTKEHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as MPB or N-(4-methylpiperazin-2-yl)-N'-(2-pyridyl)benzene-1,3-disulfonamide, is a chemical compound that has been widely used in scientific research due to its pharmacological properties. It is a sulfonamide derivative that contains a piperazine ring, which makes it a potential candidate for drug development. In

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been demonstrated to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of inflammation, and improvement of glucose tolerance and insulin sensitivity. It has also been shown to inhibit the activity of carbonic anhydrase, protein kinase C, and matrix metalloproteinases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a potential candidate for drug development. Additionally, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, which makes it a useful tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research on N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide, including the investigation of its potential as a drug candidate for cancer, inflammation, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular processes. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of more potent and selective compounds. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials could provide valuable information for its potential use in humans.

Scientific Research Applications

N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively used in scientific research as a potential drug candidate for various diseases, including cancer, inflammation, and diabetes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been demonstrated to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15-9-11-16(12-10-15)8-7-14-19(17,18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUWWNBTKEHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.